Methyl 2,3,4,6-tetra-O-acetyl-A-D-glucopyranoside

Catalog No.
S1483528
CAS No.
604-70-6
M.F
C15H22O10
M. Wt
362.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2,3,4,6-tetra-O-acetyl-A-D-glucopyranoside

CAS Number

604-70-6

Product Name

Methyl 2,3,4,6-tetra-O-acetyl-A-D-glucopyranoside

IUPAC Name

(3,4,5-triacetyloxy-6-methoxyoxan-2-yl)methyl acetate

Molecular Formula

C15H22O10

Molecular Weight

362.33 g/mol

InChI

InChI=1S/C15H22O10/c1-7(16)21-6-11-12(22-8(2)17)13(23-9(3)18)14(24-10(4)19)15(20-5)25-11/h11-15H,6H2,1-5H3

InChI Key

UYWUMFGDPBMNCA-UHFFFAOYSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C

Synonyms

Methyl α-D-Glucopyranoside Tetraacetate; NSC 20732;

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OC(=O)C)OC(=O)C)OC(=O)C

Methyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside (CAS 604-70-6) is a fully protected, anomerically pure monosaccharide building block essential for carbohydrate chemistry. Featuring a sharp melting point of 100–102 °C and a fully acetylated backbone, this highly lipophilic intermediate is optimized for organic-phase synthesis . Its defined alpha-stereochemistry at the anomeric center provides a stable, reliable foundation for selective downstream transformations, making it a preferred precursor over crude or mixed-anomer carbohydrate sources in both pharmaceutical development and advanced materials research.

Substituting the alpha-anomer (CAS 604-70-6) with its beta-counterpart (CAS 4860-85-9) or a generic peracetylated glucose mixture fundamentally alters the mechanistic trajectory of downstream reactions. Because the anomeric configuration dictates the stereochemical outcome of critical activation steps—such as acetolysis or halogenation—using the incorrect anomer results in divergent product profiles [1]. Procurement must strictly specify the alpha-anomer for synthetic protocols that rely on its specific inversion kinetics, as failing to do so necessitates costly, yield-destroying chromatographic separations to isolate the desired stereoisomers.

Anomeric Inversion During Acetolysis

In the synthesis of glucose pentaacetates via acetolysis, the starting anomeric configuration dictates the outcome. Acetolysis of the alpha-anomer (CAS 604-70-6) proceeds predominantly with inversion of the anomeric center, yielding beta-D-glucopyranose pentaacetate [1]. In contrast, the beta-anomer undergoes acetolysis with retention of configuration concurrent with anomerization, leading to mixed products[1].

Evidence DimensionStereochemical outcome of acetolysis
Target Compound DataProceeds mainly with inversion to beta-D-glucopyranose pentaacetate
Comparator Or BaselineBeta-anomer (CAS 4860-85-9): Proceeds with retention and concurrent anomerization
Quantified DifferenceDivergent mechanistic pathways (Inversion vs. Retention/Anomerization)
ConditionsAcetolysis in 1:1 acetic acid-acetic anhydride with 0.5 M sulfuric acid at 25°C

Selecting the alpha-anomer is critical for selectively synthesizing beta-pentaacetate precursors without the need for complex separation of anomeric mixtures.

Quality Control via Specific Rotation

The alpha and beta anomers of methyl 2,3,4,6-tetra-O-acetyl-D-glucopyranoside exhibit drastically different optical rotations, serving as a critical procurement metric. The beta-anomer (CAS 4860-85-9) has a negative specific rotation of -20° to -16°. In contrast, the alpha-anomer (CAS 604-70-6) exhibits a strongly positive specific rotation characteristic of the alpha-D-configuration . This stark contrast allows for rapid, quantitative verification of bulk anomeric purity.

Evidence DimensionSpecific Rotation ([a]D)
Target Compound DataStrongly positive (characteristic of alpha-D-configuration)
Comparator Or BaselineBeta-anomer (CAS 4860-85-9): -20° to -16°
Quantified DifferenceSign reversal and large magnitude difference in optical rotation
ConditionsStandard polarimetric measurement

Provides buyers and quality control teams with a simple, non-destructive method to verify the absence of the beta-anomer in bulk shipments.

Phase Behavior and Organic Processability

Compared to the unprotected methyl alpha-D-glucopyranoside (CAS 97-30-3), which is highly hydrophilic and requires aqueous or highly polar solvents, the tetraacetylated target compound (CAS 604-70-6) is highly lipophilic . This enables seamless integration into standard organic workflows, allowing for reactions, extractions, and chromatographic purifications in common solvents like dichloromethane, chloroform, and ethyl acetate .

Evidence DimensionSolubility profile and phase affinity
Target Compound DataSoluble in non-polar/moderately polar organic solvents (CHCl3, DCM)
Comparator Or BaselineUnprotected methyl alpha-D-glucopyranoside (CAS 97-30-3): Water-soluble, insoluble in non-polar organics
Quantified DifferenceComplete phase-affinity reversal from aqueous to organic
ConditionsStandard laboratory handling and liquid-liquid extraction

Ensures compatibility with scalable organic synthesis protocols, eliminating the need for specialized aqueous-phase reaction engineering.

Stereoselective Synthesis of Beta-D-Glucopyranose Pentaacetate

Leveraging its specific acetolysis inversion kinetics to selectively produce beta-pentaacetate precursors for downstream glycosylation, avoiding the mixed products associated with the beta-anomer [1].

Reference Standard for Anomeric Purity Assays

Used as a positive control in polarimetry and NMR spectroscopy to calibrate instruments and validate the anomeric purity of synthesized carbohydrate libraries, relying on its distinct optical rotation profile .

Lipophilic Carbohydrate Building Block in Medicinal Chemistry

Utilized as a protected, organic-soluble intermediate for the synthesis of complex glycoconjugates and nucleoside analogs where aqueous chemistry is unviable, benefiting from its high solubility in halogenated solvents .

XLogP3

0.6

Hydrogen Bond Acceptor Count

10

Exact Mass

362.12129689 g/mol

Monoisotopic Mass

362.12129689 g/mol

Heavy Atom Count

25

Other CAS

604-70-6

Dates

Last modified: 08-15-2023

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